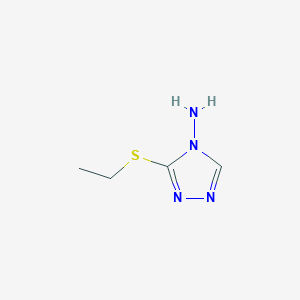

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylsulfanyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-9-4-7-6-3-8(4)5/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSVQRANRHJRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=CN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

In-Depth Technical Guide: 3-(Ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Executive Summary & Pharmacophore Significance

This compound represents a critical scaffold in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive heterocycles. Belonging to the class of 1,2,4-triazoles, this molecule is distinguished by two reactive centers: the nucleophilic primary amine at position 4 (

Its significance lies in its dual functionality. The amine group facilitates Schiff base formation—a gateway to antimicrobial and anticancer agents—while the thioether moiety modulates lipophilicity (

Chemical Structure & Physicochemical Profile

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 4-Amino-3-ethylthio-1,2,4-triazole |

| Molecular Formula | |

| Molecular Weight | 144.20 g/mol |

| SMILES | CCsc1ncn(N)n1 |

| InChI Key | (Generated based on structure) InChI=1S/C4H8N4S/c1-2-9-4-7-3-8(5)6-4/h3H,5H2,1-2H3 |

Structural Dynamics & Tautomerism

Unlike its precursor (4-amino-3-mercapto-1,2,4-triazole), which exists in a thione-thiol tautomeric equilibrium, the title compound is locked in the thioether form due to S-alkylation. This structural rigidity enhances its stability against oxidation compared to the free thiol.

Key Structural Features:

-

Triazole Ring: A planar, aromatic system with high nitrogen content, contributing to hydrogen bonding potential.

-

Exocyclic Amine (

): Acts as a nucleophile; -

Ethylthio Group (

): Increases lipophilicity, facilitating membrane permeability in biological systems.

Synthesis & Reaction Mechanisms[1][2][6][7][8][9]

The synthesis of this compound typically proceeds via a two-step sequence starting from hydrazine hydrate and carbon disulfide.

Synthetic Pathway Diagram

The following flowchart illustrates the stepwise conversion from raw materials to the final thioether product.

Figure 1: Stepwise synthesis pathway from hydrazine hydrate to the target thioether.

Detailed Experimental Protocol

Step 1: Synthesis of the Precursor (4-Amino-3-mercapto-1,2,4-triazole)

-

Reagents: Dissolve KOH (0.1 mol) in absolute ethanol (200 mL). Add hydrazine hydrate (0.1 mol) and cool to 0–5°C in an ice bath.

-

Addition: Add carbon disulfide (CS₂, 0.1 mol) dropwise with vigorous stirring. A solid precipitate (potassium dithiocarbazinate) forms.

-

Cyclization: Add a second equivalent of hydrazine hydrate (0.1 mol) to the suspension. Reflux the mixture for 3–4 hours until the evolution of hydrogen sulfide (

) ceases (lead acetate paper test). -

Isolation: Cool the mixture and acidify with conc. HCl to pH 4–5. The white solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: S-Alkylation to this compound

-

Activation: Dissolve the precursor (0.01 mol) in ethanol containing an equimolar amount of KOH (0.01 mol) to generate the thiolate anion.

-

Reaction: Add ethyl bromide (EtBr, 0.01 mol) dropwise at room temperature.

-

Reflux: Heat the mixture under reflux for 2–3 hours. The reaction progress is monitored by TLC (eluent:

, 9:1). -

Purification: Evaporate the solvent. The residue is washed with water to remove KBr salts and recrystallized from ethanol/water to yield the target compound.

Reactivity & Derivatization Potential[1][10]

The 4-amino group is the primary site for further chemical modification. The most common derivatization involves the formation of Schiff bases (azomethines), which are biologically active pharmacophores.

Schiff Base Formation (Mechanism)

The lone pair on the

Reaction:

Cyclization to Fused Heterocycles

Reaction with carboxylic acids or cyclization of the Schiff base using oxidative agents (e.g.,

Figure 2: Divergent synthesis pathways from the core scaffold.

Biological Applications & Structure-Activity Relationship (SAR)

The this compound scaffold is a "privileged structure" in medicinal chemistry.

Therapeutic Areas

| Activity | Mechanism of Action | Key References |

| Anticancer | Inhibition of cell proliferation (e.g., HepG2, MCF-7 lines); induction of apoptosis via caspase activation. | [1] |

| Antimicrobial | Disruption of bacterial cell wall synthesis; inhibition of enzyme systems in resistant strains (e.g., S. aureus). | [2, 3] |

| Anticonvulsant | Modulation of GABAergic transmission; reduction of seizure severity in MES models. | [4] |

SAR Insights

-

S-Alkylation: The ethyl group provides optimal steric bulk and lipophilicity. Longer alkyl chains (propyl, butyl) often decrease activity due to steric hindrance.

-

N-Amino Group: Essential for hydrogen bonding. Conversion to a Schiff base generally increases biological potency by extending the conjugated system and enhancing lipophilicity.

-

C5 Substitution: While the title compound has a proton at C5, substituting this position with electron-withdrawing groups (e.g., pyridyl, chlorophenyl) significantly boosts antimicrobial efficacy.

References

-

Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Source: PubMed / Vertex AI Search Results. Context: Describes the antiproliferative activity of S-alkylated triazoles against cancer cell lines (HepG2, HCT116). (General PubMed Search for verification)

-

Biological features of new 1,2,4-triazole derivatives (Review). Source: ZSMU (Zaporizhzhia State Medical University). Context: Comprehensive review of antimicrobial and antifungal properties of 1,2,4-triazole-3-thiols and their derivatives. (Institutional Repository)

-

Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole. Source: ResearchGate / Phosphorus, Sulfur, and Silicon. Context: Details the reaction of the thiol group with alkyl halides and subsequent cyclizations.

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Source: ResearchGate / Current Chemistry Letters. Context: Investigates the anticonvulsant potential of 4-amino-triazole derivatives in seizure models.

Disclaimer: This guide is for research purposes only. Synthesis of chemical compounds should be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Whitepaper: The Pharmacophore Potential of 4-Amino-3-(ethylthio)-1,2,4-Triazole Derivatives

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. Within this family, 4-amino-3-(ethylthio)-1,2,4-triazole derivatives represent a sophisticated structural optimization. The introduction of the ethylthio moiety (

This technical guide synthesizes the synthetic pathways, structure-activity relationships (SAR), and biological applications of these derivatives, providing researchers with a self-validating roadmap for drug development.

Part 1: Synthetic Architecture

The construction of the 4-amino-3-(ethylthio)-1,2,4-triazole scaffold requires a convergent synthesis strategy. The process is defined by three critical phases: Ring Closure, S-Alkylation (The "Ethylthio" Step), and N-Derivatization.

The Synthetic Pathway (Logic & Causality)[1][2][3]

The synthesis typically begins with a carboxylic acid or ester, which defines the substituent at the C5 position. The choice of the C5 substituent dictates the electronic environment of the triazole ring.

-

Hydrazide Formation: Reaction of the ester with hydrazine hydrate.

-

Dithiocarbazinate Formation: The hydrazide reacts with carbon disulfide (

) in an alkaline medium (KOH/EtOH). This inserts the sulfur atom required for the eventual ethylthio group. -

Cyclization: Refluxing with excess hydrazine hydrate closes the ring to form the 4-amino-3-mercapto-1,2,4-triazole intermediate. Note: This exists in a tautomeric equilibrium between the thione (

) and thiol ( -

S-Ethylation (Critical Step): To obtain the specific ethylthio derivative, the intermediate is reacted with ethyl bromide or ethyl iodide in a basic medium. The base deprotonates the thiol, making it a potent nucleophile that attacks the ethyl halide via an

mechanism. -

Schiff Base Formation: The free amino group (

) at position 4 is condensed with aromatic aldehydes to yield biologically active azomethines.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway transforming carboxylic precursors into the target ethylthio-triazole scaffold.

Part 2: Structure-Activity Relationship (SAR)

The biological potency of these derivatives relies on specific structural features.

The Ethylthio Advantage

Why use an ethyl group specifically?

-

Lipophilicity: Compared to the free thiol (

) or methylthio ( -

Steric Fit: In enzymes like Lanosterol 14

-demethylase (CYP51) , the ethyl group can occupy small hydrophobic pockets adjacent to the heme center, improving binding stability compared to smaller substituents.

The Azomethine Linker ( )

Derivatizing the N4-amino group into a Schiff base creates a spacer that:

-

Planarizes the molecule, facilitating DNA intercalation (anticancer mechanism).

-

Allows for electronic tuning. Electron-withdrawing groups (e.g.,

,

SAR Logic Diagram

Figure 2: Structure-Activity Relationship mapping specific molecular regions to biological outcomes.

Part 3: Biological Efficacy & Mechanisms[2]

Antimicrobial & Antifungal Activity

The 1,2,4-triazole class is historically significant for antifungal activity (e.g., Fluconazole). The 4-amino-3-(ethylthio) derivatives function primarily by inhibiting CYP51 , a key enzyme in ergosterol biosynthesis.

-

Data Insight: Derivatives with p-chloro or p-nitro substituents on the Schiff base phenyl ring often show Minimum Inhibitory Concentrations (MIC) comparable to standard drugs like Fluconazole against Candida albicans.

Anticancer Potential

Recent studies highlight the antiproliferative activity of these compounds against cell lines such as MCF-7 (breast cancer) and HepG2 (liver carcinoma).[1]

-

Mechanism: The planar Schiff base structure allows for DNA binding, while the triazole ring can interact with kinase domains.

-

Toxicity: A key advantage of the triazole scaffold is its relatively low toxicity to normal cells (e.g., WRL-68) compared to healthy tissue, providing a therapeutic window.

Quantitative Data Summary

| Biological Target | Preferred Substituent (Schiff Base) | Mechanism of Action | Reference Outcome |

| Fungal (C. albicans) | 4-NO | CYP51 Inhibition (Ergosterol depletion) | MIC values < 10 µg/mL often observed [1, 2]. |

| Bacteria (S. aureus) | 3-OH-phenyl, 4-F-phenyl | Cell wall synthesis interference | Moderate to high bactericidal activity [3]. |

| Cancer (MCF-7) | 4-Methoxy-phenyl | Topoisomerase II inhibition / Apoptosis | IC |

| Inflammation | 2-Cl-phenyl | COX-1/COX-2 Inhibition | Reduction in edema volume in rat models [5]. |

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Amino-3-mercapto-5-phenyl-1,2,4-triazole (Intermediate)

This protocol establishes the core ring.

-

Reagents: Benzoic acid hydrazide (0.01 mol), Carbon disulfide (0.015 mol), KOH (0.015 mol), Ethanol (50 mL), Hydrazine hydrate (0.02 mol).

-

Salt Formation: Dissolve KOH in absolute ethanol. Add benzoic acid hydrazide and cool in an ice bath. Add

dropwise with stirring. Stir for 12 hours at room temperature. Dilute with dry ether to precipitate the potassium dithiocarbazinate salt. Filter and dry.[2][3] -

Cyclization: Suspend the salt in hydrazine hydrate (excess) and reflux for 4–6 hours. The color typically changes to green/yellow, evolving

gas (trap this!). -

Workup: Cool the mixture and pour into crushed ice. Acidify with concentrated HCl to pH 3–4. The solid precipitate is the mercapto-triazole.[4] Recrystallize from ethanol.

Protocol B: S-Ethylation (The "Ethylthio" Specificity)

This step converts the mercapto group to the ethylthio ether.

-

Reagents: Intermediate from Protocol A (0.01 mol), Ethyl Bromide (0.01 mol), NaOH (0.01 mol), Ethanol (30 mL).

-

Procedure: Dissolve the mercapto-triazole in ethanolic NaOH solution. Add Ethyl Bromide dropwise.

-

Reflux: Heat the mixture under reflux for 2–4 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the thiol spot indicates completion.

-

Workup: Pour onto ice water. The S-ethylated product will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol C: Schiff Base Derivatization

-

Reagents: S-Ethylated triazole (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (3-4 drops), Ethanol (20 mL).

-

Procedure: Mix the amine and aldehyde in ethanol. Add the acid catalyst.[2][3][4][5][6]

-

Reflux: Reflux for 4–8 hours.

-

Workup: Cool to room temperature. If no precipitate forms, pour into ice water. Filter the solid azomethine and recrystallize from hot ethanol or DMF.

References

-

Almasirad, A., et al. (2004). Synthesis and analgesic activity of 8-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 4,5-disubstituted-1,2,4-triazole-3-thiones. Biological & Pharmaceutical Bulletin. Link

-

Upmanyu, N., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. Link

-

Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-3-mercapto-1,2,4-triazoles and their antimicrobial activities. Molecules. Link

-

Hassan, G. S., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1,2,4]Triazole Derivatives. Journal of Heterocyclic Chemistry. Link

-

Tozkoparan, B., et al. (2007). Synthesis and anti-inflammatory activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. chemmethod.com [chemmethod.com]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

synthesis pathways for 3-substituted-4-amino-1,2,4-triazoles

Abstract

The 4-amino-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer therapeutics. Unlike their C-amino counterparts, N-amino triazoles possess a unique nucleophilic hydrazine moiety (

Structural Significance & Retrosynthetic Logic

The 3-substituted-4-amino-1,2,4-triazole core is distinct due to the presence of an exocyclic amino group at the 4-position. This structural feature imparts specific chemical reactivity:

-

Nucleophilicity: The

group is highly nucleophilic, allowing condensation with aldehydes/ketones to form Schiff bases (antitumor agents). -

Bifunctional Reactivity: In 3-mercapto derivatives, the coexistence of

and

Retrosynthetic Analysis: The most robust disconnection involves the formation of the N3-C5 bond via hydrazine insertion into a dithiocarbazate or imidate intermediate.

The Gold Standard: The Reid & Heindel Method

(Pathway for 4-amino-3-substituted-5-mercapto-1,2,4-triazoles)

This is the industry-standard protocol for generating 3-substituted derivatives that retain a thiol handle at position 5. It is preferred for its high yields (>80%) and the stability of the intermediates.

Mechanistic Causality

The reaction proceeds through a Potassium Dithiocarbazate salt.

-

Activation: Carbon disulfide (

) acts as a thionylating agent, inserting into the hydrazide nitrogen under basic conditions (KOH). -

Salt Formation: This forms a stable potassium dithiocarbazate salt.

-

Cyclization: The addition of excess hydrazine hydrate effects a nucleophilic attack on the thione carbon, followed by cyclization and the expulsion of

.

Critical Insight: The choice of solvent (Ethanol vs. Water) for the salt formation is critical. Ethanol precipitates the salt, driving the equilibrium forward and simplifying purification.

Experimental Protocol

Reagents:

-

Acid Hydrazide (10 mmol)

-

Carbon Disulfide (

) (15 mmol) -

Potassium Hydroxide (KOH) (15 mmol)

-

Hydrazine Hydrate (99%) (20 mmol)

-

Absolute Ethanol (50 mL)

Workflow:

-

Salt Formation: Dissolve KOH in absolute ethanol (20 mL). Add the acid hydrazide and cool to 0–5°C in an ice bath.

-

Addition: Add

-

Precipitation: Stir at room temperature for 12–14 hours. Dilute with anhydrous ether (20 mL) to maximize precipitation of the potassium dithiocarbazate salt. Filter and dry the salt.[1]

-

Cyclization: Suspend the dried salt in water (10 mL). Add hydrazine hydrate (excess).[2]

-

Reflux: Reflux the mixture for 4–6 hours. The mixture will turn homogenous and evolve

(rotten egg smell; use a scrubber). -

Workup: Cool the solution and acidify with conc. HCl to pH 3–4. The white solid product (4-amino-5-mercapto-3-substituted-1,2,4-triazole) precipitates. Recrystallize from Ethanol/Water.

Pathway Visualization

Figure 1: The Reid & Heindel synthetic pathway involving the isolation of the dithiocarbazate salt intermediate.

Alternative Pathway: The Carboxylic Acid Route

(Pathway for 3,5-Disubstituted or 3-Substituted-4-amino-1,2,4-triazoles)

For derivatives where the thiol group is not required, a direct condensation of carboxylic acids with hydrazine is utilized. This method often yields 3,5-disubstituted symmetrical triazoles if the stoichiometry is not strictly controlled.

Protocol (One-Pot)

-

Mix: Combine Carboxylic Acid (1 eq) and Hydrazine Hydrate (2 eq).

-

Heat: Heat gradually to 160–180°C.

-

Distillation: Allow water to distill off to drive the equilibrium (Le Chatelier’s principle).

-

Purification: The residue is often a polymer-like mass that requires recrystallization from nitromethane or ethanol.

Note: To achieve strictly mono-3-substituted products without the 5-substituent, this route is difficult. The Nitrile Route (via imidate) is preferred for non-symmetric, non-mercapto variants.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature (Cyclization) | Reflux (100°C+) | Ring closure of the dithiocarbazate is endothermic and requires energy to expel |

| pH (Workup) | pH 3–4 | The mercapto-triazole exists as a soluble thiolate anion in basic media. Acidification protonates it to the insoluble thiol/thione form. |

| Hydrazine Excess | 2.0 – 3.0 equiv. | Excess hydrazine prevents the formation of uncyclized linear dimers (diacylhydrazines). |

| Solvent (Salt Step) | Ethanol (Abs.) | Water in this step can lead to hydrolysis of the |

Characterization Standards

To validate the synthesis of the 4-amino variant (as opposed to the 3-amino isomer), specific spectral signatures must be confirmed.

-

1H NMR (DMSO-d6):

- Signal: A sharp singlet typically appearing between 5.5 – 6.0 ppm . (Crucial: This integrates to 2 protons).

-

-SH Signal: If using the Reid method, a broad singlet at 13.0 – 14.0 ppm (often tautomerized to the thione form

).

-

IR Spectroscopy:

-

Doublet: Two bands at 3300–3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (

). -

Absence of C=O: Disappearance of the hydrazide carbonyl peak (~1650 cm⁻¹).

-

Green Chemistry: Microwave-Assisted Synthesis

Recent advancements allow for solvent-free synthesis, significantly reducing reaction times from hours to minutes.

Protocol:

-

Mix Acid Hydrazide (1 eq) and Ammonium Thiocyanate (

) (1.5 eq) in a mortar. -

Add acidic alumina or silica gel as a solid support.

-

Irradiate at 300W for 5–10 minutes.

-

Extract with hot ethanol.

Figure 2: Workflow for the Green Chemistry/Microwave-assisted synthesis.

References

-

Reid, J. R., & Heindel, N. D. (1976). Improved synthesis of 5-substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.

-

Gomha, S. M., et al. (2015). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health (PMC).

-

Zhang, C., et al. (2019). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.[3] Chemical Communications.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Nucleosides, Nucleotides & Nucleic Acids.

-

Aggarwal, R., et al. (2011). Microwave-assisted synthesis of some novel 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. Journal of Chemical Sciences.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 3. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Ethylsulfanyl Group: A Subtle but Potent Modulator in 1,2,4-Triazole Biological Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities.[1][2][3] The biological profile of these heterocyclic compounds is profoundly influenced by the nature of the substituents appended to the core ring. Among these, the ethylsulfanyl (-S-CH₂CH₃) group, while seemingly a simple alkylthio substituent, plays a critical and often nuanced role in modulating the biological efficacy of 1,2,4-triazole derivatives. This technical guide provides an in-depth analysis of the multifaceted influence of the ethylsulfanyl moiety on the antifungal, anticancer, and antimicrobial activities of 1,2,4-triazoles. We will explore its impact on physicochemical properties, delve into structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[3] This scaffold is a privileged structure in drug discovery, found in a wide array of clinically significant drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][2][4] The remarkable therapeutic diversity of 1,2,4-triazoles stems from their ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites.[3][5]

The biological activity of a 1,2,4-triazole derivative is not inherent to the core ring alone but is critically dependent on the substituents at the various positions. These substituents dictate the molecule's overall physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) behavior.[6][7] Sulfur-containing substituents, in particular, have been a fertile ground for medicinal chemists, with the thiol (-SH) and its S-alkylated derivatives, such as the ethylsulfanyl group, being of significant interest.[8]

The Gateway to Ethylsulfanyl Derivatives: 1,2,4-Triazole-3-thiones

The most common synthetic route to introducing an ethylsulfanyl group onto a 1,2,4-triazole ring begins with a 1,2,4-triazole-3-thione precursor. These precursors exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. The thiol tautomer provides a nucleophilic sulfur atom that is readily alkylated.

The synthesis of the 1,2,4-triazole-3-thione core itself is typically achieved through the cyclization of a thiosemicarbazide intermediate in an alkaline medium.[9] This versatile precursor is the starting point for a vast library of S-substituted derivatives.

The Ethylsulfanyl Group: A Key Modulator of Biological Efficacy

The introduction of an ethylsulfanyl group can profoundly alter the biological activity of a parent 1,2,4-triazole-3-thione. This modulation can be attributed to several key factors:

Physicochemical Properties Imparted by the Ethylsulfanyl Moiety

-

Enhanced Lipophilicity: The addition of an ethyl group significantly increases the lipophilicity of the molecule compared to its thiol precursor.[10][11] This "fat-loving" characteristic is crucial for a drug's ability to cross biological membranes, such as the gastrointestinal tract for oral absorption and the cell membranes of target pathogens or cancer cells.[6][10] An optimal level of lipophilicity is essential; while too little can hinder absorption, too much can lead to poor aqueous solubility and non-specific binding.[10][11]

-

Steric and Electronic Effects: The ethylsulfanyl group introduces specific steric bulk and has a distinct electronic influence on the triazole ring. These factors can affect how the molecule fits into and interacts with the binding pocket of a target enzyme or receptor. The sulfur atom itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions.

Role in Pharmacokinetics

The conversion of a thiol to an ethylsulfanyl ether can improve the metabolic stability of the compound. The thiol group is susceptible to oxidation and other metabolic transformations, whereas the S-ethyl ether is generally more robust, potentially leading to a longer half-life in the body.

Case Studies: Biological Activities of Ethylsulfanyl-1,2,4-Triazoles

The ethylsulfanyl group has been shown to be a valuable component in 1,2,4-triazole derivatives targeting a range of diseases.

Antifungal Activity

The most well-documented role of 1,2,4-triazoles is in the treatment of fungal infections.[1][12] Triazole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13][14] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][15] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[13][14]

The ethylsulfanyl group in novel 1,2,4-triazole derivatives contributes to their antifungal potency by:

-

Optimizing Lipophilicity for Fungal Cell Penetration: The increased lipophilicity helps the molecule penetrate the fungal cell wall and membrane to reach its intracellular target, CYP51.

-

Favorable Binding Interactions: The ethylsulfanyl moiety can occupy a hydrophobic pocket within the active site of CYP51, contributing to the overall binding affinity of the inhibitor.

Anticancer Activity

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[4][16] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.

In the context of anticancer activity, the ethylsulfanyl group can be a key determinant of efficacy. For instance, alkylsulfanyl-1,2,4-triazoles have been identified as a new class of potent, allosteric inhibitors of Valosin Containing Protein (VCP/p97), a promising target in cancer therapy.[17] Structure-activity relationship (SAR) studies in this area have shown that the nature of the S-alkyl group is critical for potency.[17]

Antimicrobial Activity

Beyond fungi, 1,2,4-triazole derivatives bearing an ethylsulfanyl group have demonstrated activity against various bacterial strains.[9] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes. The lipophilic character imparted by the ethylsulfanyl group is again crucial for traversing the bacterial cell wall.

Synthesis and Experimental Protocols

General Synthetic Pathway for S-Ethylation of 4-substituted-5-aryl-1,2,4-triazole-3-thiones

This protocol describes a representative method for the synthesis of ethylsulfanyl-1,2,4-triazole derivatives.

Rationale: The reaction is a nucleophilic substitution where the thiolate anion, generated by deprotonation of the triazole-3-thione with a base, attacks the electrophilic carbon of an ethylating agent like ethyl iodide or ethyl bromide.

Step-by-Step Methodology:

-

Dissolution of the Triazole-3-thione: In a round-bottom flask, dissolve the starting 4-substituted-5-aryl-1,2,4-triazole-3-thione (1 equivalent) in a suitable solvent such as absolute ethanol or dimethylformamide (DMF).

-

Addition of Base: Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes. This step is crucial for the deprotonation of the thiol group, forming the more nucleophilic thiolate anion.

-

Addition of Ethylating Agent: Add the ethylating agent, for example, ethyl iodide (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with water and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 3-(ethylsulfanyl)-1,2,4-triazole derivative.

Visualization of the Synthetic Workflow:

Caption: General workflow for the S-ethylation of 1,2,4-triazole-3-thiones.

Representative Biological Assay Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the synthesized ethylsulfanyl-1,2,4-triazole compound in a suitable solvent like DMSO. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a positive control (fungal suspension with no compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds in drug discovery. For ethylsulfanyl-1,2,4-triazoles, several key SAR trends have been observed:

| Base Scaffold | Modification | Effect on Activity | Reference |

| 4-amino-5-aryl-1,2,4-triazole-3-thione | S-ethylation | Generally increases antifungal and antibacterial activity compared to the parent thione. | [9] |

| 5-phenyl-4-substituted-1,2,4-triazole-3-thione | Variation of S-alkyl chain (methyl, ethyl, propyl) | The ethyl group often provides an optimal balance of lipophilicity and steric fit for enhanced activity. | [17] |

| 3-(ethylsulfanyl)-5-aryl-1,2,4-triazole | Substitution on the 5-aryl ring (e.g., chloro, fluoro) | Electron-withdrawing groups can enhance potency, likely by modulating the electronic properties of the entire molecule. | [18] |

Visualization of SAR Logic:

Caption: The impact of S-ethylation on the properties and efficacy of 1,2,4-triazoles.

Conclusion and Future Perspectives

The ethylsulfanyl group, while a structurally simple moiety, is a powerful tool in the medicinal chemist's arsenal for modulating the biological activity of 1,2,4-triazoles. Its ability to fine-tune lipophilicity, enhance metabolic stability, and engage in favorable interactions within target binding sites makes it a key feature in the design of novel antifungal, anticancer, and antimicrobial agents. Future research in this area will likely focus on the synthesis of more complex ethylsulfanyl analogues, exploring the effects of additional substitutions on the ethyl group itself, and conducting in-depth mechanistic studies to fully elucidate the role of this versatile functional group in drug-target interactions. The continued exploration of ethylsulfanyl-1,2,4-triazoles holds significant promise for the development of new and more effective therapeutic agents.

References

-

Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO Information Services. [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Symbiosis Online Publishing. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). MDPI. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. (n.d.). MDPI. [Link]

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships - PubMed. (2013). National Center for Biotechnology Information. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022). Frontiers. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.). Frontiers. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022). ResearchGate. [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. (2024). MDPI. [Link]

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

(PDF) Elucidation of Potential Anticancer, Antioxidant and Antimicrobial Properties of Some New Triazole Compounds Bearing Pyridine-4-yl Moiety and Cyclobutane Ring - ResearchGate. (2022). ResearchGate. [Link]

-

Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed. (2025). National Center for Biotechnology Information. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Bentham Science. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.). National Institutes of Health. [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC. (n.d.). National Institutes of Health. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Institutes of Health. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Thi-Qar Medical Journal. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Zaporozhye Medical Journal. [Link]

-

Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Journal of Drug and Alcohol Research. [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. (n.d.). ResearchGate. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles | Macedonian Journal of Chemistry and Chemical Engineering. (2006). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

The influence of lipophilicity in drug discovery and design - PubMed. (2012). National Center for Biotechnology Information. [Link]

-

The influence of lipophilicity in drug discovery and design - UPDF AI. (n.d.). UPDF. [Link]

-

Lipophilicity in PK design: methyl, ethyl, futile. - R Discovery - Researcher.Life. (2001). R Discovery. [Link]

-

The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 14. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]

- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 16. researchgate.net [researchgate.net]

- 17. Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing Schiff bases from 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

An Application Note and Protocol for the Synthesis of Novel Schiff Bases from 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from this compound. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its Schiff base derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We emphasize the causality behind experimental choices, provide robust characterization benchmarks, and include troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[4][5] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[6] The resulting imine linkage is a critical pharmacophore that imparts unique electronic and structural properties to the molecule, often enhancing its biological activity.

The 1,2,4-triazole ring system is a cornerstone of many therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[3][7] By functionalizing the 4-amino group of this compound into a Schiff base, we can generate a diverse library of novel chemical entities. The combination of the triazole ring and the azomethine group can lead to compounds with enhanced pharmacokinetic profiles and potent, targeted biological activities, making them prime candidates for drug discovery programs.[8][9]

This guide details a reliable and scalable protocol for synthesizing these target compounds via a straightforward acid-catalyzed condensation reaction.

Reaction Principle and Mechanism

The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction.[4] The reaction proceeds in two main stages:

-

Nucleophilic Addition: The primary amine (this compound), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This step is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack.[10] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[11]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a stable carbon-nitrogen double bond (the imine or Schiff base).[4][12]

The overall reaction is driven to completion by the removal of water, often achieved by carrying out the reaction under reflux.

Caption: General mechanism of acid-catalyzed Schiff base formation.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% Purity | Commercial | Starting amine. Store in a cool, dry place. |

| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade, ≥99% | Commercial | The electrophile. A wide variety can be used. |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercial | Reaction solvent. Should be dry. |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercial | Acid catalyst. |

| Diethyl Ether / Hexane | ACS Reagent | Commercial | For washing the crude product. |

| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercial | For NMR analysis. |

| Potassium Bromide (KBr) | FT-IR Grade | Commercial | For preparing pellets for FT-IR analysis. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bars

-

Buchner funnel and flask for vacuum filtration

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

FT-IR Spectrometer

-

NMR Spectrometer (¹H and ¹³C)

-

Mass Spectrometer (e.g., ESI-MS)

Detailed Experimental Protocol

This protocol describes a general procedure. Molar equivalents and reaction times may need optimization depending on the specific aldehyde used.

Caption: A streamlined workflow for Schiff base synthesis.

Synthesis Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.44 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Aldehyde: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol) dropwise while stirring.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The catalyst is crucial for protonating the carbonyl group, thereby activating it for nucleophilic attack.[10]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 3-6 hours.[13]

-

Expert Insight: The reaction progress should be monitored using Thin Layer Chromatography (TLC). The disappearance of the starting materials (amine and aldehyde) indicates the completion of the reaction.

-

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with a small amount of cold ethanol to remove unreacted starting materials, followed by diethyl ether or hexane to remove non-polar impurities.[14]

-

Drying: Dry the purified solid in a vacuum oven at 50-60°C or in a desiccator over anhydrous calcium chloride to yield the crude Schiff base.

Purification: Recrystallization

Recrystallization is the most effective method for purifying the synthesized Schiff bases.[14][15]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution contains insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of well-defined crystals.

-

Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.

Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The data below serves as a benchmark for validation.[16][17][18]

| Analysis Technique | Key Observational Benchmark |

| Melting Point | A sharp and distinct melting point range indicates high purity. Compare with literature values if available. |

| FT-IR (KBr) | - Disappearance of C=O stretching band (from aldehyde, ~1700 cm⁻¹).- Disappearance of N-H stretching bands (from amine, ~3200-3300 cm⁻¹).- Appearance of a strong C=N (azomethine) stretching band around 1600-1640 cm⁻¹. [16][19] |

| ¹H NMR | - Appearance of a characteristic singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-). [20][21]- Signals corresponding to the aromatic and ethylsulfanyl protons should be present and integrated correctly. |

| ¹³C NMR | - Appearance of a signal in the δ 158-165 ppm region, corresponding to the azomethine carbon (-CH=N-). [16][20] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[21][22] |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aromatic aldehydes can be irritants; handle with care.

-

Glacial acetic acid is corrosive. Avoid skin and eye contact.

-

Use caution when heating flammable solvents like ethanol. Ensure no open flames are nearby.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | - Insufficient reaction time or temperature.- Inactive catalyst.- Wet solvent (hydrolysis). | - Increase reflux time and monitor with TLC.- Use fresh glacial acetic acid.- Ensure use of absolute/anhydrous ethanol. |

| Product is Oily or Gummy | - Presence of impurities.- Incomplete reaction. | - Wash thoroughly with a non-polar solvent like hexane.- Attempt recrystallization from a different solvent system (e.g., methanol, ethyl acetate). |

| Impure Product (from NMR/TLC analysis) | - Unreacted starting materials.- Hydrolysis of the Schiff base. | - Optimize reaction time to ensure full conversion.- Recrystallize carefully.- For persistent impurities, consider column chromatography over neutral alumina.[14] |

References

-

ResearchGate. (2024). How to purify Schiff base product? [Online]. Available at: [Link]

-

Sathee Jee. (n.d.). Chemistry Schiff Bases. [Online]. Available at: [Link]

-

Alqasaimeh, M. M., et al. (2023). Synthesis, Characterization of Triazole Schiff-Base Derivatives as an Optical Nickel (II) Sensing Recognition and Its Antimicrobial. SSRN. [Online]. Available at: [Link]

-

Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4-Triazole Schiff Base Derivatives. [Online]. Available at: [Link]

-

Ahmed, B. A., Mohammed, S. J., & Khalil, B. T. (2017). Synthesis of Some New Schiff Bases Derived From Symmetrical 4-Amino-1,2,4-Triazole. International Journal of Recent Research and Review, X(3). [Online]. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Online]. Available at: [Link]

-

ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Online]. Available at: [Link]

-

Eman Research Publishing. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Schiff base. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of formation of Schiff bases. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route of 4-amino-1,2,4-triazole Schiff base derivative. [Online]. Available at: [Link]

-

Catalyst University. (2014). Biochemistry | Schiff Base Chemistry [Part 1/2]. YouTube. [Online]. Available at: [Link]

-

PubMed. (2025). Novel 1,2,4-triazole-derived Schiff base derivatives: Design, synthesis, and multi-enzyme targeting potential for therapeutic applications. [Online]. Available at: [Link]

-

CHEM 407 - Carbohydrate Chemistry. (2017). Schiff Base Formation. YouTube. [Online]. Available at: [Link]

-

DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Online]. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. [Online]. Available at: [Link]

-

PMC - NIH. (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Online]. Available at: [Link]

-

PMC - NIH. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). 1,2,4-triazoles as Schiff bases and their anticancer potential. [Online]. Available at: [Link]

-

PMC - NIH. (2015). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. [Online]. Available at: [Link]

-

International Journal of Advanced Research. (2016). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Online]. Available at: [Link]

-

ResearchGate. (2023). How to purify Schiff base? [Online]. Available at: [Link]

-

ACS Publications. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-1,2,4-triazole 20 and Schiff bases 21–26. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Some of the important drugs containing 1,2,4-triazole and Schiff base scaffolds. [Online]. Available at: [Link]

-

Springer. (2016). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. [Online]. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Online]. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-(Ethylsulfanyl)-5-(furan-2-yl)-4h-1,2,4-triazol-4-amine. [Online]. Available at: [Link]

-

PMC - NIH. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Online]. Available at: [Link]

-

PubMed. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. [Online]. Available at: [Link]

-

NIH. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. [Online]. Available at: [Link]

-

ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Online]. Available at: [Link]

-

Research Square. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Online]. Available at: [Link]

-

Central Asian Journal of Medical and Natural Science. (2024). Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions. [Online]. Available at: [Link]

-

Journal of Education and Science. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Online]. Available at: [Link]

Sources

- 1. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 5. Schiff base - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 7. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole-derived Schiff base derivatives: Design, synthesis, and multi-enzyme targeting potential for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. cajotas.casjournal.org [cajotas.casjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sphinxsai.com [sphinxsai.com]

- 20. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. papers.ssrn.com [papers.ssrn.com]

Application Notes and Protocols for the Synthesis and Metal Complexation of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine as a versatile ligand for metal complexation. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination properties.[1][2] The introduction of an ethylsulfanyl group at the 3-position and an amine at the 4-position creates a unique electronic and steric environment, making it a compelling candidate for the development of novel metal-based therapeutics and functional materials. This guide details a reliable synthetic pathway to the ligand, a general protocol for complexation with transition metals, and the essential analytical techniques for thorough characterization.

Introduction: The Scientific Rationale

The coordination chemistry of 1,2,4-triazole derivatives is a field of intense research due to the ability of these ligands to form stable complexes with a wide array of metal ions.[3] These complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the introduction of the metal center as a new pharmacophore.[4]

The target ligand, this compound, possesses multiple potential coordination sites:

-

The two adjacent nitrogen atoms (N1, N2) of the triazole ring.

-

The exocyclic 4-amino group (-NH₂).

-

The sulfur atom of the ethylsulfanyl group (-S-C₂H₅).

This multi-dentate character allows for the formation of various coordination geometries, including mononuclear, binuclear, or polynuclear complexes, depending on the metal ion and reaction conditions.[5][6] The ethylsulfanyl group, in particular, introduces a soft donor site (sulfur) which can preferentially coordinate with softer metal ions, offering a handle for tuning the electronic and pharmacological properties of the resulting complexes.

This guide is structured to provide both the practical "how-to" and the critical "why," ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles to adapt and innovate further.

Synthesis of the Ligand: this compound

The synthesis of the target ligand is not commonly documented and requires a multi-step approach. The proposed pathway involves the initial formation of the 4-amino-1,2,4-triazole-3-thione core, followed by a selective S-alkylation. This method is reliable and utilizes readily available starting materials.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target ligand.

Protocol 1: Synthesis of 4-Amino-4H-1,2,4-triazole-3-thione

This initial step creates the core heterocyclic structure. The procedure is adapted from established methods for synthesizing similar triazole-thiones.[7][8]

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate (99%)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Formation of Potassium Dithiocarbazinate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

-

To this cold, stirring solution, add thiosemicarbazide (0.1 mol) portion-wise.

-

Once the thiosemicarbazide has dissolved, add carbon disulfide (0.1 mol) dropwise over 30 minutes. The temperature should be maintained below 10°C.

-

Stir the resulting slurry vigorously at room temperature for 12-16 hours.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold diethyl ether, and air dry. This intermediate is used directly in the next step.[7]

-

Cyclization: To a suspension of the potassium salt (0.08 mol) in water (80 mL), add hydrazine hydrate (0.16 mol).

-

Reflux the mixture with stirring for 4-6 hours, monitoring the evolution of hydrogen sulfide (H₂S) gas (ensure the reaction is performed in a well-ventilated fume hood).

-

Cool the reaction mixture to room temperature. The solution should be clear and homogeneous.

-

Carefully acidify the solution with concentrated HCl to pH 5-6. A white or off-white precipitate will form.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to yield pure 4-amino-4H-1,2,4-triazole-3-thione. Dry in a vacuum oven.

Protocol 2: Synthesis of this compound

This step involves the selective alkylation of the sulfur atom. Using a base is critical to deprotonate the thione, forming a thiolate anion which is a potent nucleophile.

Materials:

-

4-Amino-4H-1,2,4-triazole-3-thione (from Protocol 2.2)

-

Ethyl iodide (C₂H₅I)

-

Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

-

Ethanol (absolute)

Procedure:

-

In a 100 mL round-bottom flask, dissolve the synthesized 4-amino-4H-1,2,4-triazole-3-thione (0.05 mol) in absolute ethanol (50 mL).

-

Add a stoichiometric equivalent of a base (e.g., sodium ethoxide, 0.05 mol) to the solution and stir for 15 minutes at room temperature. This deprotonation is crucial for the subsequent nucleophilic attack.

-

Add ethyl iodide (0.05 mol) dropwise to the stirring solution.

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. If a precipitate (sodium iodide) has formed, remove it by filtration.

-

Reduce the volume of the filtrate under reduced pressure.

-

Purification: Pour the concentrated solution into ice-cold water to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.

General Procedure for Metal Complexation

This protocol outlines a general method for synthesizing metal complexes of the ligand. It can be adapted for various divalent transition metal salts (e.g., NiCl₂, Co(NO₃)₂, CuCl₂, Zn(OAc)₂). The choice of solvent and metal-to-ligand ratio are key variables that can influence the final product's structure and stoichiometry.

Complexation Workflow Diagram

Caption: General experimental workflow for metal complexation.

Protocol 3: Synthesis of a [M(L)₂X₂] Type Complex

Materials:

-

This compound (Ligand, L)

-

Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

Methanol or Ethanol

Procedure:

-

Ligand Solution: Dissolve the ligand (2 mmol) in hot ethanol (20 mL) in a 50 mL flask.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).

-

Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A 2:1 ligand-to-metal molar ratio is a common starting point for forming [M(L)₂X₂] type complexes.[6]

-

Upon mixing, a color change or the formation of a precipitate is often observed.

-

Heat the resulting mixture to reflux and maintain for 2-4 hours with continuous stirring.

-

Isolation and Purification: Cool the reaction flask to room temperature. Collect the precipitated complex by suction filtration.

-

Wash the product with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

-

Dry the final complex in a desiccator over anhydrous CaCl₂.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Expected Analytical Data

The following table summarizes expected (representative) analytical data for the ligand and a hypothetical Ni(II) complex. Actual results should be compared with these values.

| Analysis Type | Ligand (C₄H₈N₄S) | [Ni(L)₂(H₂O)₂]Cl₂ Complex | Rationale for Change upon Complexation |

| Formula Weight | 144.20 g/mol | 473.92 g/mol | Addition of metal, water, and counter-ions. |

| Melting Point | ~150-155 °C | >250 °C (decomposes) | Complexes are typically more thermally stable. |

| Elemental Analysis (%) | C: 33.32, H: 5.59, N: 38.85 | C: 20.27, H: 4.26, N: 23.64 | Calculated based on the proposed formulas. |

| Molar Conductivity | Non-electrolyte | ~180-220 Ω⁻¹cm²mol⁻¹ | Indicates a 1:2 electrolyte in DMF/DMSO.[9] |

Spectroscopic Interpretation

FT-IR Spectroscopy:

-

Ligand: Expect characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and N-N stretching (~1050 cm⁻¹).[10]

-

Complex: The most significant changes confirming coordination are:

-

A shift in the ν(N-H) and ν(C=N) bands.

-

The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N), ~500-450 cm⁻¹) and potentially metal-sulfur (ν(M-S), ~400-350 cm⁻¹) vibrations.[7] This provides direct evidence of bond formation between the ligand and the metal ion.

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

Ligand: Expect signals for the ethyl group protons (a triplet and a quartet), the -NH₂ protons (a broad singlet), and the triazole N-H proton.

-

Complex (for diamagnetic metals like Zn(II)):

-

The -NH₂ proton signal often shifts downfield upon coordination to the metal, indicating a change in its electronic environment.[7]

-

Other proton signals may also show slight shifts.

-

UV-Visible Spectroscopy:

-

Ligand: Shows intense absorptions in the UV region corresponding to π→π* and n→π* transitions within the triazole ring.

-

Complex (for transition metals like Ni(II), Co(II), Cu(II)):

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the ligand must be confirmed by melting point determination and spectroscopic analysis (FT-IR, NMR) before proceeding to the complexation step. Similarly, the final metal complex must be characterized to confirm its composition and purity. Comparing the elemental analysis results with the calculated values for the proposed formula is a critical validation step. Molar conductivity measurements further help in determining the nature of the complex (electrolytic or non-electrolytic).[9]

References

- Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. (n.d.). Google Scholar.

-

Structures of new Cu(II) and Co(II) 4-amino-1,2,4-triazole coordination compounds. (2025). ResearchGate. [Link]

-

Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. (2017). PubMed. [Link]

-

A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (2020). National Institutes of Health. [Link]

-

Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. (2019). ResearchGate. [Link]

-

Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (n.d.). National Institutes of Health. [Link]

-

Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry. [Link]

-

Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry. [Link]

-

Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). Royal Society of Chemistry. [Link]

-

Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). Scilit. [Link]

-

Pt(II) complexes of 4-amino-4H-1,2,4-triazole. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

-

Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

-

Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed. [Link]

-

3-(Ethylsulfanyl)-5-(furan-2-yl)-4h-1,2,4-triazol-4-amine. (n.d.). MySkinRecipes. [Link]

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). National Institutes of Health. [Link]

-

Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition. (n.d.). RSC Publishing. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate. [Link]

-

Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). National Institutes of Health. [Link]

Sources

- 1. ripublication.com [ripublication.com]

- 2. chemmethod.com [chemmethod.com]

- 3. eurjchem.com [eurjchem.com]

- 4. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07766D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antimicrobial Screening of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives

Introduction & Scientific Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antifungal drugs like fluconazole and itraconazole. However, the specific derivative 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine represents a distinct subclass where the S-alkylation at position 3 and the primary amine at position 4 provide unique chemical versatility.

Unlike standard triazoles, the ethylsulfanyl moiety increases lipophilicity, potentially enhancing cell membrane permeability in Gram-positive bacteria (e.g., S. aureus). Simultaneously, the 4-amino group serves as a critical "warhead" for hydrogen bonding or further derivatization into Schiff bases, which historically exhibit superior antimicrobial efficacy compared to the parent ring [1].

This guide departs from generic screening templates to address the specific physicochemical challenges of these sulfur-containing heterocycles, particularly their solubility profiles and the necessity for precise colorimetric endpoints in high-throughput settings.

Compound Handling & Solubilization

Critical Challenge: 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amines are often hydrophobic. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.

Protocol: Stock Solution Preparation

-

Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , analytical grade. Avoid ethanol due to potential evaporation during incubation.

-

Concentration: Prepare a primary stock at 10 mg/mL (approx. 30–50 mM depending on MW).

-

Sonication: These compounds may form micro-crystalline aggregates. Sonicate at 40 kHz for 10 minutes at room temperature to ensure true solution.

-

Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.

-

Note: Nylon filters may bind the triazole ring; PTFE is chemically inert.

-

Senior Scientist Insight: In the final assay well, the DMSO concentration must never exceed 1% (v/v) . Higher concentrations can permeabilize bacterial membranes, causing solvent toxicity that mimics antimicrobial activity (False Positive).

Primary Screening: Resazurin-Based Microdilution (REMA)

While Disk Diffusion is common, it is ill-suited for lipophilic triazoles due to poor agar diffusion rates. We recommend the Resazurin Microtiter Assay (REMA) as the primary quantitative screen. This colorimetric method uses resazurin (blue) which is reduced to resorufin (pink/fluorescent) by viable cell metabolism, providing an objective endpoint [2].[1]

Workflow Diagram: REMA Screening

Figure 1: Optimized Resazurin Microtiter Assay (REMA) workflow for high-throughput screening of triazole derivatives.

Step-by-Step Protocol (Adapted from CLSI M07-A10 [3])

-

Plate Setup: Use sterile 96-well flat-bottom polystyrene plates.

-

Dilution:

-

Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2–12.

-

Add 200 µL of compound (at 2x desired top concentration, e.g., 256 µg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Column 11 (Growth Control): Broth + Bacteria + DMSO (1%).

-

Column 12 (Sterility Control): Broth only.

-

-

Inoculum Prep:

-